1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one
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Overview
Description
1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one is a chemical compound characterized by its unique structure, which includes a buta-1,3-diene moiety and a dioxane ring
Preparation Methods
The synthesis of 1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of buta-1,3-diene with appropriate aldehydes under specific conditions. For instance, a three-component Nozaki–Hiyama–Kishi (NHK) type reaction can be employed, merging decatungstate and chromium catalysis to achieve a redox-neutral and atom-economic synthesis . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dioxane ring, using reagents such as alkyl halides or acyl chlorides.
Diels-Alder Reactions: The buta-1,3-diene moiety can participate in Diels-Alder reactions with dienophiles like maleic anhydride, forming cyclohexene derivatives.
Scientific Research Applications
1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specialized properties
Mechanism of Action
The mechanism by which 1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one exerts its effects involves interactions with specific molecular targets. For example, in catalytic reactions, it may act as a ligand, coordinating with metal centers to facilitate various transformations. The dioxane ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar compounds to 1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one include:
1-Phenyl-1,3-butadiene: This compound shares the buta-1,3-diene moiety but lacks the dioxane ring, resulting in different reactivity and applications.
1-(Buta-1,3-dien-2-yl)pyrazoles: These compounds also contain the buta-1,3-diene moiety and are used in Diels-Alder reactions, similar to the target compound.
Properties
CAS No. |
656835-15-3 |
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Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-(5-buta-1,3-dien-2-yl-2,2-dimethyl-1,3-dioxan-5-yl)ethanone |
InChI |
InChI=1S/C12H18O3/c1-6-9(2)12(10(3)13)7-14-11(4,5)15-8-12/h6H,1-2,7-8H2,3-5H3 |
InChI Key |
DVEAGTQDBYBJQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(COC(OC1)(C)C)C(=C)C=C |
Origin of Product |
United States |
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